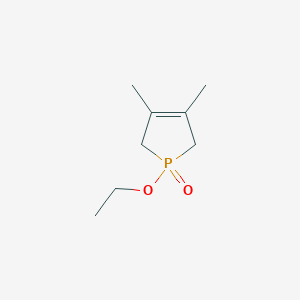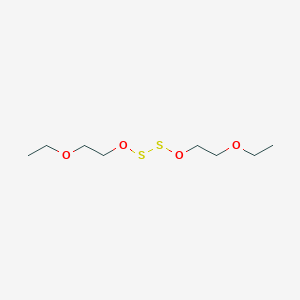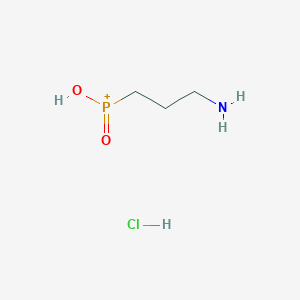
1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide is an organophosphorus compound with the molecular formula C8H15O2P. This compound is characterized by the presence of a phosphole ring, which is a five-membered ring containing phosphorus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethyl-1,2-butadiene with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2,5-dihydro-3,4-dimethylphosphole: Similar structure but lacks the 1-oxide group.
3,4-Dimethyl-2,5-dihydro-1lambda5-phosphole: Lacks the ethoxy group.
1-Ethoxy-3,4-dimethylphosphole: Lacks the 2,5-dihydro structure
Uniqueness: 1-Ethoxy-3,4-dimethyl-2,5-dihydro-1lambda5-phosphole 1-oxide is unique due to the presence of both the ethoxy and 1-oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1005-95-4 |
|---|---|
Molekularformel |
C8H15O2P |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
1-ethoxy-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C8H15O2P/c1-4-10-11(9)5-7(2)8(3)6-11/h4-6H2,1-3H3 |
InChI-Schlüssel |
PDCZSMTTYUIIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)CC(=C(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)



![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)


![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)


![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)

